molecular formula C8H5FN2O2 B2795911 2-Fluoro-6-nitrophenylacetonitrile CAS No. 105003-93-8

2-Fluoro-6-nitrophenylacetonitrile

Cat. No.: B2795911
CAS No.: 105003-93-8
M. Wt: 180.138
InChI Key: KLWFTTRSKJXYMM-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenylacetonitrile is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a cyanide group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenylacetonitrile typically involves the nitration of 6-fluorobenzyl cyanide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-Fluoro-2-aminobenzyl cyanide.

    Substitution: Various substituted benzyl cyanides depending on the nucleophile used.

    Oxidation: 6-Fluoro-2-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-nitrophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for imaging and detection.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenylacetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The cyanide group can also participate in various biochemical pathways, potentially inhibiting certain enzymes or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-aminobenzyl cyanide
  • 6-Fluoro-2-nitrobenzoic acid
  • 2-Nitrobenzyl cyanide

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWFTTRSKJXYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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